

1-Cbz-Piperidin-4-ylidene-acetic acid molecular weight and formula

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Compound of Interest

Compound Name: 1-Cbz-Piperidin-4-ylidene-acetic acid

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A Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of **1-Cbz-Piperidin-4-ylidene-acetic acid**, a valuable intermediate in organic synthesis and medicinal chemistry.^[1] Its unique structure, featuring a carbamate protecting group (Cbz) and a piperidine ring, makes it a versatile building block for further molecular modifications.^[1]

Molecular Data Summary

The fundamental molecular properties of **1-Cbz-Piperidin-4-ylidene-acetic acid** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₁₅ H ₁₇ NO ₄ [1][2]
Molecular Weight	275.3 g/mol [2]
CAS Number	40113-03-9[2]
IUPAC Name	2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid

Synthesis Methodology

The synthesis of **1-Cbz-Piperidin-4-ylidene-acetic acid** typically involves a two-step process starting from piperidin-4-one. The first step is the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by the introduction of the ylidene-acetic acid moiety at the 4-position, commonly achieved through a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of the Precursor, 1-Cbz-4-piperidone

A common precursor for the synthesis of **1-Cbz-Piperidin-4-ylidene-acetic acid** is 1-Cbz-4-piperidone.[3] A representative experimental protocol for its synthesis is as follows:

- Piperidin-4-one hydrochloride is dissolved in a suitable solvent such as dichloromethane.
- A base, typically triethylamine, is added to the solution to neutralize the hydrochloride.
- The mixture is cooled, and benzyl chloroformate is added dropwise.
- The reaction is allowed to warm to room temperature and stirred overnight.
- Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Cbz-4-piperidone.[4]

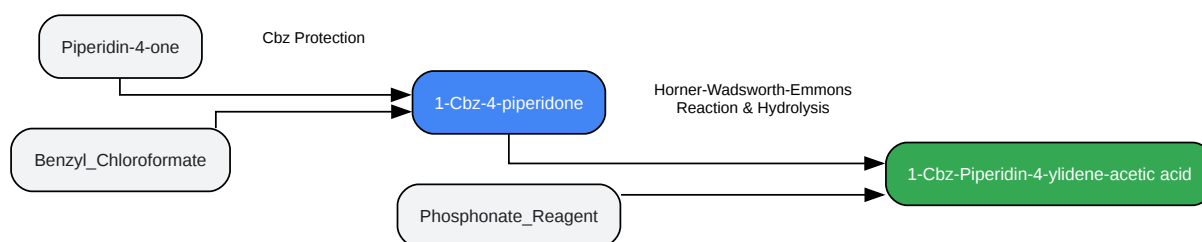
Proposed Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of alkenes from aldehydes or ketones and would be a logical next step.[5][6]

- A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent to form a stabilized phosphonate carbanion.
- The synthesized 1-Cbz-4-piperidone is then added to the reaction mixture.
- The phosphonate carbanion attacks the carbonyl carbon of the piperidone, leading to the formation of an intermediate which then eliminates to form the double bond.
- Subsequent hydrolysis of the resulting ester would yield the final product, **1-Cbz-Piperidin-4-ylidene-acetic acid**.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **1-Cbz-Piperidin-4-ylidene-acetic acid** from piperidin-4-one.



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